molecular formula C20H27N3O3 B2454120 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide CAS No. 1252270-68-0

4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide

Cat. No.: B2454120
CAS No.: 1252270-68-0
M. Wt: 357.454
InChI Key: HQGADTDYKWKGOQ-UHFFFAOYSA-N
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Description

4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyano group, a carbamoyl group, and a cyclopentylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxybenzamide with 1-cyano-1,2-dimethylpropyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid
  • 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Uniqueness

4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14(2)20(3,13-21)23-18(24)12-26-17-10-8-15(9-11-17)19(25)22-16-6-4-5-7-16/h8-11,14,16H,4-7,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGADTDYKWKGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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